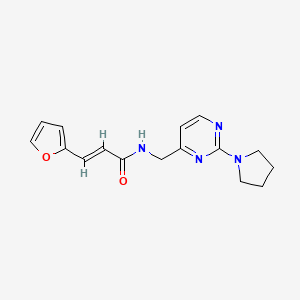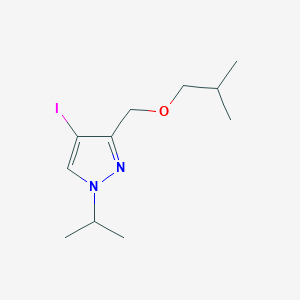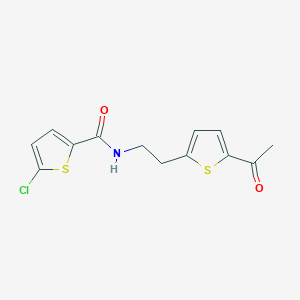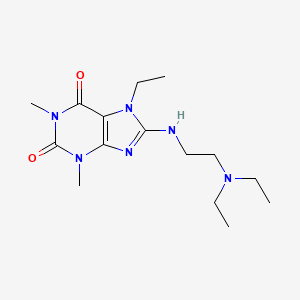
(E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide involves the reaction of furan-2-carboxaldehyde with pyrrolidine and 2-amino-4-(chloromethyl)pyrimidine, followed by the addition of acryloyl chloride to the resulting intermediate.
Starting Materials
Furan-2-carboxaldehyde, Pyrrolidine, 2-amino-4-(chloromethyl)pyrimidine, Acryloyl chloride
Reaction
Step 1: Furan-2-carboxaldehyde is reacted with pyrrolidine and 2-amino-4-(chloromethyl)pyrimidine in the presence of a base such as potassium carbonate to form the intermediate (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)prop-2-enamide., Step 2: Acryloyl chloride is added to the intermediate in the presence of a base such as triethylamine to form the final product (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide involves its ability to inhibit certain enzymes such as protein kinase C. This inhibition leads to a decrease in cellular processes that are regulated by this enzyme, such as cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide have been extensively studied. This compound has been shown to have inhibitory effects on certain enzymes, as well as anticancer properties. Additionally, this compound has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide in lab experiments is its ability to inhibit certain enzymes and induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide. One direction is the development of more potent and selective inhibitors of protein kinase C, which may have potential applications in the treatment of various diseases. Another direction is the investigation of the potential use of this compound in combination with other anticancer drugs, which may enhance its efficacy. Additionally, the investigation of the potential use of this compound in the treatment of inflammatory diseases may also be a future direction of research.
Conclusion:
In conclusion, (E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide is a chemical compound that has potential applications in drug development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound may lead to the development of novel drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
(E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide has been extensively studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes such as protein kinase C, which is involved in various cellular processes. This compound has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(6-5-14-4-3-11-22-14)18-12-13-7-8-17-16(19-13)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12H2,(H,18,21)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWXAOXACAOBAM-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)
![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2382898.png)
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)
![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)
![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)
